molecular formula C11H8Cl2N2O2 B11801871 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11801871
M. Wt: 271.10 g/mol
InChI Key: OQMWUAQYPNUBPC-UHFFFAOYSA-N
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Description

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione (CAS 1707373-97-4) is a high-purity chemical reagent featuring a dichlorinated pyrimidinedione core, a scaffold of significant importance in medicinal and pharmaceutical chemistry . With a molecular formula of C11H8Cl2N2O2 and a molecular weight of 271.10 g/mol, this compound is provided as a research-grade intermediate . The pyrimidinedione structure is a fundamental heterocyclic system, serving as a core component in nucleobases and a wide range of biologically active molecules . The presence of two chlorine atoms on the pyrimidine ring makes it a versatile and reactive building block for further synthetic elaboration, particularly in nucleophilic aromatic substitution reactions to introduce diverse amine and other functional groups . This allows researchers to construct more complex molecular architectures, including fused bicyclic systems like pyrimidopyrimidines, which are explored for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties . This product is intended for research applications as a key synthetic intermediate in drug discovery and development programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

3-benzyl-5,6-dichloro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,17)

InChI Key

OQMWUAQYPNUBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation Protocol

  • Reactants : Diethyl malonate, formamide, sodium ethoxide.

  • Conditions : Reflux in ethanol at 70–90°C for 4–8 hours.

  • Yield : ~85% after crystallization.

This step generates 4,6-dihydroxypyrimidine-2(1H)-one, which serves as the precursor for subsequent chlorination.

Dichlorination at C5 and C6 Positions

Selective dichlorination of the pyrimidine ring is achieved using thionyl chloride (SOCl₂) in dichloroethane under catalytic conditions.

Table 1: Chlorination Agents and Outcomes

Chlorinating AgentSolventTemperatureYieldSource
SOCl₂Dichloroethane80°C83%
POCl₃Toluene110°C78%

Introduction of the benzyl group at the N3 position is accomplished through alkylation or amination reactions.

Alkylation with Benzyl Halides

  • Reactants : 5,6-Dichloropyrimidine-2,4(1H,3H)-dione, benzyl bromide.

  • Base : Triethylamine or K₂CO₃.

  • Solvent : Chloroform or acetonitrile.

  • Conditions : 50°C for 18 hours.

  • Yield : 40–60% after purification.

Buchwald-Hartwig Amination

For enhanced regioselectivity, palladium-catalyzed coupling has been employed:

  • Catalyst : Pd(PPh₃)₄ or RuPhos palladacycle.

  • Ligand : DavePhos or XantPhos.

  • Conditions : Microwave irradiation at 150°C for 30 minutes.

  • Yield : 65–75%.

Optimization and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura and Buchwald-Hartwig reactions are critical for introducing aromatic substituents:

  • Suzuki Coupling : Uses Pd(PPh₃)₄ with aryl boronic acids in acetonitrile/water.

  • Buchwald-Hartwig : Utilizes Pd₂(dba)₃ and DavePhos for C–N bond formation.

Table 2: Catalytic Efficiency Comparison

Reaction TypeCatalystLigandYield
Suzuki CouplingPd(PPh₃)₄None70%
Buchwald-HartwigPd₂(dba)₃DavePhos75%

Recent Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, Suzuki couplings achieve completion in 10 minutes at 150°C.

Deuterated Analogues

Deuterium-labeled variants are synthesized using deuterated benzyl amines in H-Cube flow reactors, enabling isotopic tracing studies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro groups at positions 5 and 6 are primary sites for nucleophilic substitution.

Reaction TypeConditionsProductsSource
Amine Substitution Solvent-free, 80–90°C, triethylamine5,6-diamino derivatives
Hydrolysis Reflux in H<sub>2</sub>O/EtOH5,6-dihydroxy analogs

Example:
Reaction with benzylamine under solvent-free conditions at 90°C replaces chlorine atoms with amine groups, yielding 3-benzyl-5,6-bis(benzylamino)pyrimidine-2,4(1H,3H)-dione .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed coupling reactions.

Reaction TypeConditionsProductsSource
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, 150°CAryl-substituted derivatives
Buchwald–Hartwig DavePhos/Pd<sub>2</sub>(dba)<sub>3</sub>N-alkylated analogs

Example:
Coupling with 2-isopropylphenyl boronic acid under microwave irradiation forms 3-benzyl-5,6-bis(2-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione .

Cyclization and Ring-Opening

The dione moiety facilitates ring modifications.

Reaction TypeConditionsProductsSource
Thermal Cyclization 130–140°C with formamidePyrimido[4,5-d]pyrimidine derivatives
Acid Hydrolysis HCl, refluxPyrimidine carboxylic acids

Example:
Heating with formamide at 140°C generates a fused pyrimido[4,5-d]pyrimidine system via Schiff base intermediates .

Functionalization at the Benzyl Group

The N-benzyl group can undergo oxidation or substitution.

Reaction TypeConditionsProductsSource
Hydrogenolysis H<sub>2</sub>/Pd-CDebenzylated pyrimidine-dione
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Benzoic acid-substituted derivative

Example:
Catalytic hydrogenation removes the benzyl group, yielding 5,6-dichloropyrimidine-2,4(1H,3H)-dione .

Biological Activity Correlation

Derivatives of this compound show potential as enzyme inhibitors:

  • EGFR Inhibition : Analogous pyrimido[4,5-d]pyrimidines exhibit IC<sub>50</sub> values < 1 µM .

  • β-Glucuronidase Inhibition : 2-Aminopyrimidine derivatives demonstrate IC<sub>50</sub> = 2.8 µM .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Anticancer Properties : Research indicates that derivatives of pyrimidine compounds, including 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione, have shown promise as selective inhibitors for various cancer cell lines. For instance, studies have highlighted their effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies suggest that it can inhibit the growth of specific pathogens, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory activity by modulating cytokine production and reducing inflammation in animal models .

Synthetic Methodologies

The synthesis of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione has been achieved through various methods:

  • Multicomponent Reactions : A notable approach involves the Biginelli reaction or similar multicomponent reactions where barbituric acid reacts with aldehydes and urea or thiourea under specific conditions to yield the desired pyrimidine derivatives .
  • Ionic Liquid-Assisted Synthesis : Recent advancements include the use of ionic liquids to promote the synthesis of heterocycle-fused pyrimidine compounds. This method provides an environmentally friendly alternative with improved yields and reaction times .

Therapeutic Potential

The therapeutic applications of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione are extensive:

  • Cancer Treatment : Its role as an inhibitor of key enzymes involved in cancer progression positions it as a potential therapeutic agent in oncology. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in drug design .
  • Antiviral Agents : Given its structural characteristics, there is ongoing research into its efficacy against viral infections. Preliminary studies suggest that it may inhibit viral replication pathways .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 3-benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione:

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values between 0.5 to 10 µM.
Antimicrobial PropertiesEffective against specific bacterial strains; demonstrated significant inhibition zones in agar diffusion tests.
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in animal models; potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound in the provided evidence is 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 135481-57-1) . Below is a detailed comparison:

Property 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Core Structure Pyrimidine-2,4-dione Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione (fused bicyclic system)
Substituents 3-Benzyl, 5-Cl, 6-Cl 6-Benzyl
Molecular Formula C₁₁H₈Cl₂N₂O₂ C₁₄H₁₅N₃O₂
Molecular Weight 271.10 g/mol 257.29 g/mol
Ring Saturation Aromatic pyrimidine ring Partially saturated tetrahydropyrido ring

Key Differences and Implications

The 3-benzyl group (vs. 6-benzyl in the reference compound) may alter steric interactions in binding to biological targets.

Ring System :

  • The tetrahydropyrido ring in the reference compound introduces partial saturation, likely improving solubility in polar solvents compared to the fully aromatic pyrimidine core of the target compound .

Molecular Weight and Complexity :

  • The target compound’s lower molecular weight and simpler structure may favor better pharmacokinetic properties, such as membrane permeability.

Biological Activity

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione (CAS No. 1707373-97-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure includes two chlorine atoms and a benzyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C11H8Cl2N2O2
  • Molecular Weight : 271.10 g/mol
  • Purity : NLT 98% .

Biological Activity

The biological activities of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione have been investigated in several contexts:

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, a study focusing on various pyrimidine derivatives revealed that certain compounds displayed potent inhibition against cancer cell lines . Although specific data on 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione was not detailed in these studies, the structural similarities suggest potential efficacy.

Inhibition of Enzymatic Activity

Research into related pyrimidine derivatives has demonstrated their ability to inhibit β-glucuronidase activity. For example, one study synthesized various 2-aminopyrimidine derivatives and found that some exhibited IC50 values significantly lower than standard inhibitors . While direct evidence for 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione's activity was not presented, the potential for similar inhibitory effects exists due to its structural characteristics.

Case Studies and Research Findings

  • Mitochondrial Function Studies : A study involving thiazolidinediones (TZDs) indicated that compounds with similar structural motifs could influence mitochondrial functions in Drosophila melanogaster. These findings suggest a possible pathway through which 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione might exert biological effects related to metabolism and longevity .
  • VEGFR Inhibition : Research on novel VEGFR inhibitors has shown that certain pyrimidine derivatives can effectively inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . This highlights the potential for 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione to be explored as a therapeutic agent in cancer treatment.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 ValueReference
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dioneAnticancer (inferred)Not specified
2-Aminopyrimidine Derivativeβ-glucuronidase InhibitionIC50 = 2.8 µM
Thiazolidinedione AnalogMitochondrial FunctionNot specified
VEGFR InhibitorAntiangiogenicIC50 = 0.56 µM

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